molecular formula C9H8N2S B185913 2-Methyl-4-(thiophen-2-yl)pyrimidine CAS No. 154321-62-7

2-Methyl-4-(thiophen-2-yl)pyrimidine

Cat. No. B185913
CAS RN: 154321-62-7
M. Wt: 176.24 g/mol
InChI Key: YDXAOFVEKFKRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized through different methods and has been researched for its mechanism of action, biochemical and physiological effects, and future applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels in the central nervous system. This could potentially lead to the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-Methyl-4-(thiophen-2-yl)pyrimidine has a low toxicity profile and does not have any significant biochemical or physiological effects. However, more research is needed to fully understand the effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-4-(thiophen-2-yl)pyrimidine in lab experiments is its ease of synthesis. This compound can be synthesized through different methods and is relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2-Methyl-4-(thiophen-2-yl)pyrimidine. One direction is to investigate its potential use in the development of new organic electronic devices. Another direction is to study its mechanism of action and potential use as a modulator of ion channels in the central nervous system. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.

Synthesis Methods

The synthesis of 2-Methyl-4-(thiophen-2-yl)pyrimidine can be achieved through different methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of a catalyst such as ammonium acetate. Another method involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of an acid catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

2-Methyl-4-(thiophen-2-yl)pyrimidine has been researched for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to have good electron-transport properties and can be used as a semiconductor material in organic field-effect transistors.

properties

CAS RN

154321-62-7

Product Name

2-Methyl-4-(thiophen-2-yl)pyrimidine

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-methyl-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C9H8N2S/c1-7-10-5-4-8(11-7)9-3-2-6-12-9/h2-6H,1H3

InChI Key

YDXAOFVEKFKRAT-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=CC=CS2

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CS2

synonyms

2-Methyl-4-(thiophen-2-yl)pyriMidine

Origin of Product

United States

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